molecular formula C18H20N4O2 B2738509 N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide CAS No. 1448066-91-8

N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide

Cat. No.: B2738509
CAS No.: 1448066-91-8
M. Wt: 324.384
InChI Key: FPGIHDKGFNBBTK-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound has emerged as a critical pharmacological tool for dissecting JAK-STAT signaling pathways in both normal and pathological states. Its primary research value lies in its high selectivity for JAK2, which allows researchers to specifically interrogate the role of this kinase isoform without the confounding effects of inhibiting other JAK family members like JAK1 or JAK3. The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, and its dysregulation is a hallmark of numerous diseases. Consequently, this inhibitor is extensively utilized in preclinical research focused on myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis, where activating mutations in JAK2 (e.g., V617F) are frequently the oncogenic driver. Studies employing this compound have been pivotal in validating JAK2 as a therapeutic target and in understanding the mechanisms of cell proliferation and survival in these hematological malignancies. Beyond oncology, its application extends to immunology and inflammatory disease research , including models of rheumatoid arthritis and other autoimmune conditions, where JAK2-mediated signaling contributes to the inflammatory cascade. By providing a means to precisely inhibit JAK2, this compound enables the elucidation of complex cytokine networks and offers a research standard for benchmarking the efficacy and mechanism of action of novel investigational therapeutics.

Properties

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-11-14-5-2-3-6-16(14)21(13)9-7-19-18(23)15-12-17-22(20-15)8-4-10-24-17/h2-3,5-6,11-12H,4,7-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGIHDKGFNBBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide involves multiple steps. The initial step typically includes the preparation of the indole derivative, followed by the formation of the pyrazolo[5,1-b][1,3]oxazine ring system. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyrazolo-oxazine scaffold or analogous substituents.

Core Structure Modifications
Compound Name Key Structural Features Molecular Weight (Da) Evidence ID
N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide Pyrazolo-oxazine core, 2-carboxamide, 2-methylindole-ethyl substituent Not specified
N-(3-fluoro-4-methylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide (BK43139) Pyrazolo-oxazine core, 2-carboxamide, 3-fluoro-4-methylphenyl substituent 275.28
Ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate Pyrazolo-oxazine core, 3-ester group, no carboxamide 212.21
3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid Pyrazolo-oxazine core, 2-carboxylic acid, 3-chlorosulfonyl group 334.46

Key Observations :

  • Carboxamide vs.
  • Substituent Diversity : Replacing the indole-ethyl group with a fluorinated aryl group (BK43139) could alter lipophilicity and metabolic stability .
Indole-Containing Analogs
Compound Name Key Structural Features Molecular Weight (Da) Evidence ID
(E)-3-(4-Methoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (6q) Acrylamide backbone, 2-methylindole-ethyl substituent, 4-methoxyphenyl group Not specified
6-amino-N-[4-(trifluoromethyl)-1H-indazol-6-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide Pyrazolo-oxazine core, 6-amino group, trifluoromethylindazolyl substituent 366

Key Observations :

  • Backbone Flexibility : Compound 6q (acrylamide) lacks the rigid pyrazolo-oxazine core, which may reduce conformational stability compared to the target compound .
  • Amino Group Addition: The 6-amino substituent in the indazolyl analog () could enhance water solubility but may introduce metabolic liabilities .

Key Observations :

Physicochemical and Functional Implications

  • Lipophilicity: The 2-methylindole-ethyl group in the target compound likely increases lipophilicity compared to analogs with polar substituents (e.g., 6-amino in ) .
  • Hydrogen-Bonding Capacity: The carboxamide group provides hydrogen-bond donors/acceptors, which are absent in ester or chlorosulfonyl derivatives .
  • Synthetic Accessibility : Ethyl esters () and chlorosulfonyl derivatives () are common intermediates for further functionalization, whereas the target compound’s indole-ethyl group may require multi-step synthesis .

Biological Activity

N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₀N₄O₂
  • Molecular Weight : 324.4 g/mol
  • CAS Number : 1428349-01-2

The compound features a complex structure that includes both indole and pyrazolo[3,2-b][1,3]oxazine moieties. These structural components are known to contribute to various biological activities.

Indole derivatives have been shown to exhibit a wide range of biological activities, including:

  • Antiviral Activity : Indole derivatives can inhibit viral replication through various pathways.
  • Anti-inflammatory Effects : They modulate inflammatory responses by affecting cytokine production.
  • Anticancer Properties : Many indole derivatives induce apoptosis in cancer cells and inhibit cell proliferation.

The specific compound under discussion has demonstrated the ability to induce cell apoptosis in a dose-dependent manner and arrest the cell cycle in the G2/M phase. This effect is likely mediated by the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can effectively inhibit the growth of various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4
HCT116 (Colon Cancer)12.8
B-CLL (Chronic Lymphocytic Leukemia)10.5

These results suggest that the compound's mechanism may involve targeting specific pathways associated with cancer cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer effects, this compound has also shown promising antimicrobial activity against a variety of pathogens. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • Cell Cycle Arrest in Cancer Cells : A study demonstrated that treatment with the compound resulted in significant G2/M phase arrest in MCF-7 cells. The mechanism was attributed to disruption of microtubule dynamics, leading to apoptosis.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against various bacterial strains and found that the compound exhibited potent activity comparable to standard antibiotics .

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